
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydropteridine core and a dihydroxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropteridine core and the introduction of the dihydroxypropyl side chain. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the dihydroxypropyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the tetrahydropteridine core or reduce any oxidized side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzymatic studies and as a probe to understand biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The dihydroxypropyl side chain plays a crucial role in binding to enzymes or receptors, modulating their activity. The tetrahydropteridine core can participate in redox reactions, influencing cellular processes and metabolic pathways.
類似化合物との比較
Similar Compounds
- (S)-6-((1R,2S)-1,2-Dihydroxyethyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- (S)-6-((1R,2S)-1,2-Dihydroxybutyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
Uniqueness
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and the presence of the dihydroxypropyl side chain. This structural feature imparts distinct reactivity and binding properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
(6S)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4-,6-/m0/s1 |
InChIキー |
FEIPUTJWPLKVDJ-FKZODXBYSA-N |
異性体SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
正規SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


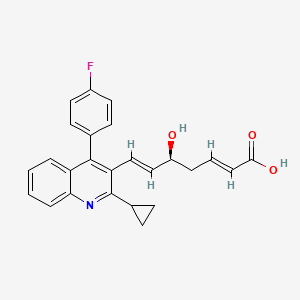
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
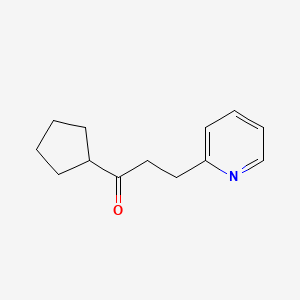
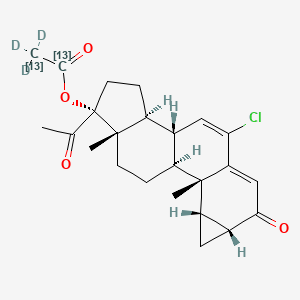

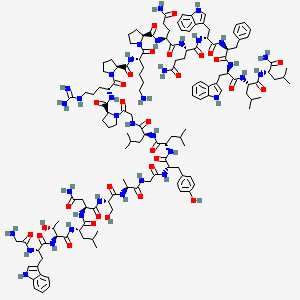
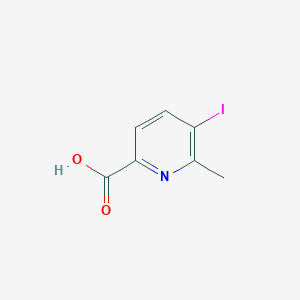
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
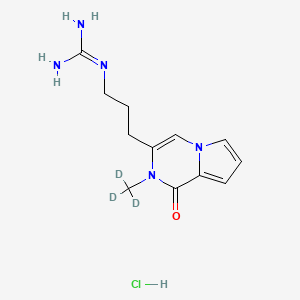
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)


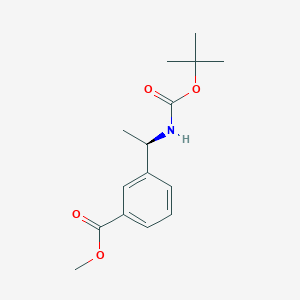
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
